

# Application Notes and Protocols for Large-Scale Synthesis Using (DHQ)<sub>2</sub>PHAL Catalyst

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## Compound of Interest

Compound Name: (Dhq)<sub>2</sub>phal

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These application notes provide detailed protocols and quantitative data for the large-scale synthesis of chiral diols utilizing the (DHQ)<sub>2</sub>PHAL catalyst, a cornerstone of the Sharpless Asymmetric Dihydroxylation. The information herein is intended to guide researchers in scaling up this powerful and selective transformation for applications in pharmaceutical and fine chemical synthesis.

## Introduction to (DHQ)<sub>2</sub>PHAL and Sharpless Asymmetric Dihydroxylation

The (DHQ)<sub>2</sub>PHAL ligand, 1,4-bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand derived from the cinchona alkaloid dihydroquinine. It is a critical component in the Sharpless Asymmetric Dihydroxylation (AD) reaction, a highly reliable and enantioselective method for converting prochiral olefins into vicinal diols.<sup>[1][2]</sup> This reaction has found widespread use in the synthesis of natural products and chiral building blocks for drug development.<sup>[3]</sup>

The (DHQ)<sub>2</sub>PHAL catalyst is a component of the commercially available reagent mixture AD-mix- $\alpha$ .<sup>[3]</sup> This pre-packaged mixture simplifies the experimental setup by combining the chiral ligand, a catalytic amount of an osmium salt (typically K<sub>2</sub>OsO<sub>2</sub>(OH)<sub>4</sub>), a reoxidant (potassium ferricyanide, K<sub>3</sub>Fe(CN)<sub>6</sub>), and a base (potassium carbonate, K<sub>2</sub>CO<sub>3</sub>).<sup>[3]</sup> The use of a stoichiometric reoxidant allows for the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide.

The stereochemical outcome of the dihydroxylation is predictable, with  $(DHQ)_2PHAL$  (in AD-mix- $\alpha$ ) generally affording diols of a specific enantiomer, while its pseudo-enantiomer,  $(DHQD)_2PHAL$  (in AD-mix- $\beta$ ), provides the opposite enantiomer.

## Applications in Large-Scale Synthesis

The Sharpless Asymmetric Dihydroxylation using the  $(DHQ)_2PHAL$  catalyst has been successfully implemented on both gram and kilogram scales, demonstrating its robustness and industrial applicability. Below are detailed protocols and data for two representative large-scale syntheses.

### Kilogram-Scale Synthesis of Enantiopure (R,R)-Hydrobenzoin

This procedure details a solid-to-solid asymmetric dihydroxylation for the kilogram-scale preparation of enantiopure hydrobenzoin from trans-stilbene. This method is advantageous for large-scale work as it simplifies handling and workup.

Quantitative Data:

Substrate	Catalyst System	Scale	Yield	Enantiomeric Excess (ee)	Reference
trans-Stilbene	$(DHQD)_2PHAL$ / NMO	1 kg	76%	99%	

Experimental Protocol:

Materials:

- trans-Stilbene (1.00 kg, 5.55 mol)
- $(DHQD)_2PHAL$
- Osmium tetroxide solution (e.g., 2.5 wt% in tert-butanol)

- N-Methylmorpholine N-oxide (NMO, 60% aqueous solution)
- tert-Butyl alcohol
- Water
- Sodium sulfite
- Methanol (for recrystallization)

**Procedure:**

- To a large reaction vessel equipped with a mechanical stirrer, add tert-butyl alcohol (2.24 L) and water.
- Add the aqueous N-methylmorpholine N-oxide solution.
- Charge the trans-stilbene (1.00 kg) to the reaction mixture. Note that the olefin will not fully dissolve.
- In a separate container, premix the  $(DHQD)_2\text{-PHAL}$  ligand and the osmium tetroxide solution.
- Add the catalyst premix to the reaction vessel. The flask should be placed in a water bath to manage any exotherm, though no significant temperature control efforts were noted in the original procedure.
- Stir the mixture vigorously at ambient temperature. The reaction progress can be monitored by TLC or HPLC.
- Upon completion, quench the reaction by the portion-wise addition of solid sodium sulfite (e.g., 1.5 kg), and continue stirring for at least one hour.
- Filter the solid product and wash thoroughly with water until the filtrate is colorless.
- The crude (S,S)-(-)-1,2-diphenyl-1,2-ethanediol can be further purified by recrystallization from methanol to yield the product as a white powder.

**Product Characterization:**

- Yield: 76%
- Enantiomeric Excess: 99% (determined by HPLC analysis of the bis-MTPA ester)
- Melting Point: 148-150 °C

## Gram-Scale Enantioselective Synthesis of (-)-Zephyranthine

This protocol describes a key step in the total synthesis of the natural product (-)-zephyranthine, involving a Sharpless Asymmetric Dihydroxylation on a gram scale.

Quantitative Data:

Substrate	Catalyst System	Scale	Yield	Diastereomeric Ratio	Reference
Intermediate 9	AD-mix-β ((DHQD) <sub>2</sub> PH AL)	Gram-scale	67%	7.2 : 1	

Experimental Protocol:

This dihydroxylation is part of a multi-step synthesis. The specific protocol for the dihydroxylation step is as follows:

Materials:

- Intermediate 9 (precursor to zephyranthine)
- AD-mix-β
- tert-Butanol
- Water
- Methanesulfonamide (optional, but can accelerate the reaction)

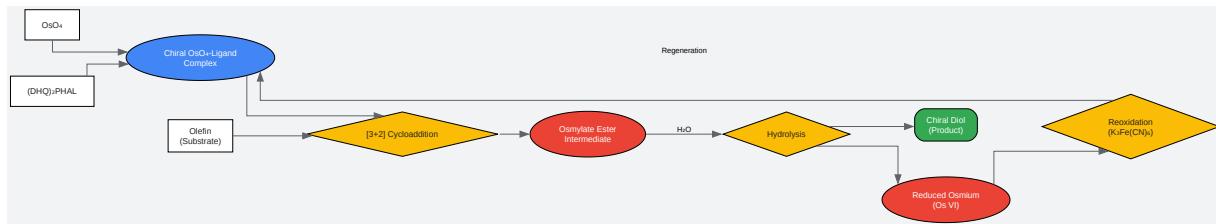
- Sodium sulfite
- Ethyl acetate (for extraction)
- Brine

**Procedure:**

- Dissolve the starting olefin (Intermediate 9) in a 1:1 mixture of tert-butanol and water.
- Add AD-mix- $\beta$  (approximately 1.4 g per mmol of olefin).
- If the reaction is sluggish, methanesulfonamide (1 equivalent) can be added.
- Stir the reaction mixture vigorously at room temperature or 0 °C until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding an excess of sodium sulfite and stir for an additional hour.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude diol product is then carried forward to the next step in the total synthesis of (-)-zephyranthine.

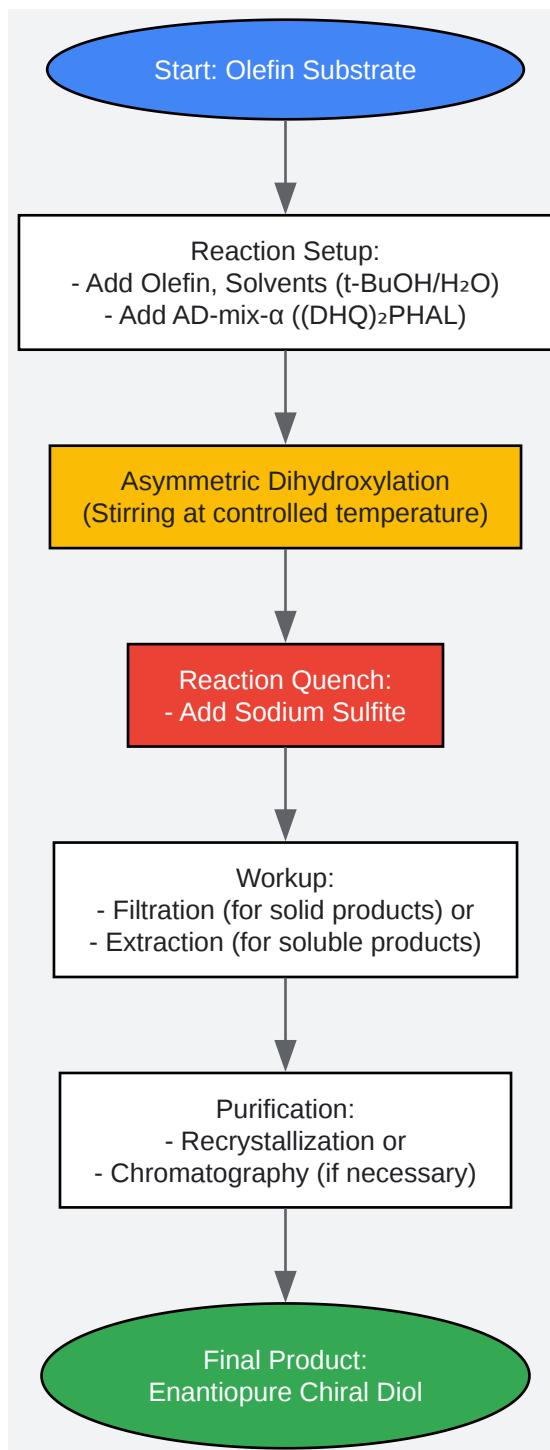
## Reaction Mechanism and Workflow Diagrams

To visualize the processes involved in large-scale synthesis using the (DHQ)<sub>2</sub>PHAL catalyst, the following diagrams are provided.



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Caption: Mechanism of the Sharpless Asymmetric Dihydroxylation.



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Caption: General workflow for large-scale Sharpless AD.

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## References

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